N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine
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Overview
Description
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine is a complex organic compound that features a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the cyclopropanamine moiety, which can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(4-Aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
Uniqueness
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine is unique due to its cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C18H28N2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-[3-(1-benzylpiperidin-4-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C18H28N2/c1-2-5-17(6-3-1)15-20-13-10-16(11-14-20)7-4-12-19-18-8-9-18/h1-3,5-6,16,18-19H,4,7-15H2 |
InChI Key |
UHIMUWRGDQNGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCCC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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